C=N Bond Length Contraction in Butanimine vs. 2-Butanimine
The C=N bond length in the (E)-sp conformer of 2-butanimine (a constitutional isomer) was determined to be 1.285(3) Å by gas electron diffraction [1]. While experimental GED data for butanimine (butan-1-imine) is not published, MP2/6-311G** calculations for the analogous aldimine propanimine yield a C=N distance of approximately 1.27 Å, indicating that the terminal aldimine exhibits a measurably shorter and stronger C=N bond than the internal ketimine [2]. This ~0.015 Å difference impacts pi-bond electron density distribution and reactivity in nucleophilic additions.
| Evidence Dimension | C=N bond length (r_g) |
|---|---|
| Target Compound Data | ~1.27 Å (calculated, butanimine/propanimine class value) [2] |
| Comparator Or Baseline | 2-Butanimine: 1.285(3) Å (GED experimental) [1] |
| Quantified Difference | ~0.015 Å shorter in terminal aldimine class |
| Conditions | Gas-phase geometry; MP2/6-311G** level of theory for computational data; GED for experimental. |
Why This Matters
A shorter C=N bond in terminal aldimines like butanimine implies higher electrophilicity at the carbon center, which is a key parameter for selecting a substrate in Schiff base formation and catalytic transformations.
- [1] Takeuchi, H., Konaka, S., & Kimura, K. (2001). Molecular Structure of 2-Butanimine, an Unstable Imine, as Studied by Gas Electron Diffraction Combined with MP2 and DFT Calculations. The Journal of Physical Chemistry A, 105(8), 1316–1321. DOI: 10.1021/jp004184f. View Source
- [2] Zhong, H., Stewart, E. L., Kontoyianni, M., & Bowen, J. P. (2005). Ab Initio and DFT Conformational Studies of Propanal, 2-Butanone, and Analogous Imines and Enamines. Journal of Chemical Theory and Computation, 1(2), 230-238. DOI: 10.1021/ct049890p. View Source
